molecular formula C5H6N2OS B048172 2-(Methylthio)pyrimidin-4-ol CAS No. 124700-70-5

2-(Methylthio)pyrimidin-4-ol

Cat. No. B048172
CAS RN: 124700-70-5
M. Wt: 142.18 g/mol
InChI Key: UYHSQVMHSFXUOA-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrimidin-4-ol, also known as 2-methylthiouracil, is an aryl sulfide . It has a molecular formula of C5H6N2OS and a molecular weight of 142.18 g/mol .


Synthesis Analysis

The synthesis of 2-(Methylthio)pyrimidin-4-ol from 2-Thiouracil and Dimethyl carbonate has been reported . A series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized in good yields by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .


Molecular Structure Analysis

The IUPAC name of 2-(Methylthio)pyrimidin-4-ol is 2-methylsulfanyl-1H-pyrimidin-6-one . The InChI is InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) and the Canonical SMILES is CSC1=NC=CC(=O)N1 .

Scientific Research Applications

Antioxidant Activity

2-(Methylthio)pyrimidin-4-ol derivatives have been studied for their potential as antioxidant agents . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The derivatives of this compound have shown promise in scavenging free radicals and could be used to develop new antioxidant drugs .

Anticancer Properties

The pyrimidine ring is a common feature in many clinically used drugs, including those with anticancer activities. Research into 2-(Methylthio)pyrimidin-4-ol could lead to the development of new anticancer medications, leveraging the pyrimidine scaffold’s ability to interfere with cell division and growth .

Inhibitors of Lipoxygenase

Lipoxygenase is an enzyme that plays a role in the metabolism of fatty acids and is involved in inflammatory responses. Pyrimidine derivatives, including those of 2-(Methylthio)pyrimidin-4-ol, have been investigated as inhibitors of lipoxygenase, which could lead to new treatments for conditions associated with inflammation .

Antiviral Activity

Compounds with a pyrimidine core have been evaluated for their effectiveness against viruses. New derivatives synthesized from 2-(Methylthio)pyrimidin-4-ol could potentially serve as antiviral agents, particularly against HIV, by inhibiting viral replication within host cells .

Development of Herbicides and Fungicides

Pyrimidine derivatives have been found to possess herbicidal and fungicidal properties. The exploration of 2-(Methylthio)pyrimidin-4-ol in agricultural sciences could lead to the creation of more effective and possibly less toxic plant protection chemicals .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. 2-(Methylthio)pyrimidin-4-ol derivatives can be used in computational studies to model interactions with enzymes or receptors, aiding in the design of drugs with specific biological activities .

Safety And Hazards

When handling 2-(Methylthio)pyrimidin-4-ol, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHSQVMHSFXUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206119
Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(Methylthio)pyrimidin-4-ol

CAS RN

5751-20-2
Record name 2-(Methylthio)-4(3H)-pyrimidinone
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Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Record name 2-(methylthio)-1H-pyrimidin-4-one
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Synthesis routes and methods I

Procedure details

A mixture of 12.8 g (99.9 mmol) of 2-thiouracil and 4.3 g (108 mmol) of sodium hydroxide was placed in 500 ml Erlenmeyer flask, and dissolved on the oil bath with a minimum amount of water. Twice the volume of 99% ethanol was then added, the solution cooled to 30° C., and 6.3 ml (99.9 mmol) of methyl iodide added. The solution was heated to 60° C. for 20 min, then cooled to room temp. The precipitate was filtered off, and, after acidifying the filtrate with acetic acid, the excess solvent was removed in vacuo. The combined precipitates were thoroughly washed with water and recrystallized from ethanol to give 6.0 g (47%) of product.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
6.3 mL
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Yield
47%

Synthesis routes and methods II

Procedure details

To 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (21 g) was added dropwise a solution of sodium hydroxide (13 g) in water (120 mL), iodomethane (11.5 mL) was added thereto, and the mixture was stirred overnight at room temperature. To the reaction mixture was added acetic acid (9.5 mL), and the resulting solid was collected by filtration. The obtained solid was washed with cold water to give the title compound (24 g).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an aqueous solution (200 mL) of sodium hydroxide (23 g) were added 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g) and iodomethane (20 mL), and the mixture was stirred overnight at room temperature. To the reaction mixture was added acetic acid (17 mL), and the precipitate was collected by filtration, and washed with ice water. The residue was dried to give the title compound (28 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Thiouracil (33.3 g, 0.26 mol) was dissolved in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water; ˜0.52 mol). The mixture was placed in an ice bath until the internal reaction temperature was 0° C. Methyl iodide (18.5 mL, 0.29 mol) was slowly added. The resulting reaction mixture was allowed to return to room temperature and then stirred for 16 hours. The pale yellow solution was cooled to 0° C. and acidified with glacial acetic acid. The white precipitate that formed was collected by vacuum filtration, washed with cold water (3×150 mL), and dried to afford 2-methylsulfanyl-3H-pyrimidin-4-one as a white powder. (37.4 g, 98%).
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
183 mL
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of sodium hydroxide (6.24 g, 156.07 mmol) in H2O (55 mL) at room temperature is added thiouridine (10 g, 78.03 mmol). The resulting mixture is stirred at room temperature for 20 min. Methyl iodide (5.45 mL, 87.40 mmol) in THF (10 mL) is added dropwise slowly and the mixture is stirred at room temperature for 18 hours. A white solid forms upon acidifying the mixture to pH 5 with glacial acetic acid. The mixture is allowed to stand at 0° C. (ice bath) for 2 hours and filtered to afford 7.4 g (67% yield) of the desired compound as a white solid. 1H NMR (DMSO-d6, 300 MHz): δ 2.45 (s, 3H), 6.07 (d, J=6.6 Hz, 1H), 7.85 (d, J=6.6 Hz, 1H).
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
5.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)pyrimidin-4-ol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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